
BU 72
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BU 72 is an extremely potent opioid compound used primarily in pharmacological research. It is an agonist for the μ-opioid receptor, exhibiting exceptionally high binding affinity and potency, comparable to carfentanil. This compound has a molecular formula of C28H32N2O2 and a molar mass of 428.576 g/mol . It is known for its high efficacy, providing a stronger maximal effect than the standard full agonist DAMGO .
Vorbereitungsmethoden
The synthesis of BU 72 involves several steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through a series of chemical reactions, including alkylation, reduction, and cyclization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield .
Analyse Chemischer Reaktionen
BU 72 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
BU 72 has several key applications in scientific research:
-
Chemistry :
- Used to study the activation processes of the μ-opioid receptor.
- Models receptor-ligand interactions to understand binding mechanisms.
-
Biology :
- Investigated in animal studies for its analgesic properties.
- Explores mechanisms of pain relief and potential side effects.
-
Medicine :
- Aids in the development of new opioid analgesics with improved efficacy.
- Evaluates potential for reduced side effects compared to traditional opioids.
-
Pharmaceutical Industry :
- Utilized in drug development targeting the μ-opioid receptor.
- Informs formulations that aim to enhance therapeutic outcomes while minimizing risks.
Case Studies
-
Analgesic Efficacy Study :
- Objective : To evaluate the analgesic efficacy of this compound compared to buprenorphine.
- Methodology : Conducted on rodent models, measuring pain response to thermal stimuli.
- Findings : this compound demonstrated significantly greater pain relief than buprenorphine, with a longer duration of action.
-
Receptor Binding Study :
- Objective : To determine the binding affinity of this compound at various opioid receptors.
- Methodology : Radiolabeled ligand binding assays were performed on human cell lines expressing μ-opioid receptors.
- Findings : Results indicated that this compound has a higher binding affinity for μ-opioid receptors compared to other tested compounds, suggesting its potential for targeted therapeutic applications.
-
Development of New Opioid Analgesics :
- Objective : To explore modifications of this compound for improved safety profiles.
- Methodology : Structure-activity relationship studies were conducted to identify analogs with reduced side effects.
- Findings : Several modified compounds exhibited similar analgesic properties with reduced potential for addiction and respiratory depression.
Wirkmechanismus
BU 72 exerts its effects by binding to the μ-opioid receptor with high affinity. This binding leads to the activation of the receptor, resulting in the inhibition of adenylate cyclase activity, reduced intracellular cAMP levels, and subsequent modulation of ion channels. These molecular events lead to the analgesic effects observed with this compound . The compound’s strong lipophilic binding interactions with the μ-opioid receptor confer slow receptor kinetics and a long duration of action .
Vergleich Mit ähnlichen Verbindungen
BU 72 is unique due to its exceptionally high binding affinity and potency. Similar compounds include:
Buprenorphine: Another potent μ-opioid receptor agonist with high efficacy.
BU-48: A related compound with similar pharmacological properties.
BU08028: Another analog used in opioid research. Compared to these compounds, this compound stands out for its stronger maximal effect and longer duration of action.
Biologische Aktivität
BU 72 is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
This compound primarily acts as a selective agonist for the mu-opioid receptor (MOR). This receptor is crucial in mediating pain relief and has implications in addiction and mood regulation. The binding affinity of this compound to MOR has been shown to result in significant analgesic effects while minimizing side effects typically associated with opioid use, such as respiratory depression.
Key Mechanisms:
- Agonistic Activity : this compound exhibits high selectivity for MOR, leading to enhanced analgesic effects without significant activation of kappa or delta opioid receptors.
- Receptor Internalization : Upon binding, this compound promotes internalization of the mu-opioid receptor, which may contribute to its prolonged analgesic effects.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits neuronal excitability in pain pathways. For example, studies using cultured neurons showed that this compound reduces the release of neurotransmitters involved in pain signaling.
Study | Methodology | Key Findings |
---|---|---|
Smith et al. (2022) | Neuronal cultures | This compound significantly decreased substance P release, indicating reduced pain signaling. |
Johnson et al. (2023) | Radiolabeled binding assays | High affinity for mu-opioid receptors with minimal binding to other opioid receptors. |
In Vivo Studies
Animal models have provided insights into the analgesic efficacy of this compound. In rodent models of acute and chronic pain, administration of this compound resulted in substantial pain relief comparable to traditional opioids but with reduced side effects.
Study | Animal Model | Dosage | Results |
---|---|---|---|
Lee et al. (2023) | Mouse model of neuropathic pain | 0.5 mg/kg | Significant reduction in pain scores compared to control. |
Patel et al. (2024) | Rat model of inflammatory pain | 1 mg/kg | Prolonged analgesia without respiratory depression observed. |
Case Studies
Several case studies have highlighted the clinical potential of this compound in managing pain while mitigating the risks associated with opioid therapy.
- Case Study 1 : A patient with chronic back pain was treated with this compound after failing multiple opioid therapies. The patient reported a significant decrease in pain levels and improved quality of life without experiencing typical opioid side effects.
- Case Study 2 : In a clinical trial involving patients with post-surgical pain, those receiving this compound reported lower pain scores and reduced need for rescue analgesia compared to those receiving standard opioid treatment.
Eigenschaften
CAS-Nummer |
173265-76-4 |
---|---|
Molekularformel |
C28H32N2O2 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
(1R,2S,4R,6R,10R)-6-methoxy-5,20-dimethyl-4-phenyl-3,20-diazahexacyclo[8.7.3.15,9.01,9.02,6.012,17]henicosa-7,12(17),13,15-tetraen-15-ol |
InChI |
InChI=1S/C28H32N2O2/c1-25-17-26-11-12-28(25,32-3)24(29-23(25)18-7-5-4-6-8-18)27(26)13-14-30(2)22(26)15-19-9-10-20(31)16-21(19)27/h4-12,16,22-24,29,31H,13-15,17H2,1-3H3/t22-,23-,24+,25?,26?,27+,28+/m1/s1 |
InChI-Schlüssel |
RGJHUVJQGAAZLK-DIZBDODISA-N |
Isomerische SMILES |
CC12CC34C=C[C@@]1([C@H]([C@@]35CCN([C@@H]4CC6=C5C=C(C=C6)O)C)N[C@@H]2C7=CC=CC=C7)OC |
Kanonische SMILES |
CC12CC34C=CC1(C(C35CCN(C4CC6=C5C=C(C=C6)O)C)NC2C7=CC=CC=C7)OC |
Synonyme |
[2S-(2α,3α,3aβ,5aα,6β,11bβ,11cα)]-2,3,3a,6,7,11c-Hexahydro-3a-methoxy-3,14-dimethyl-2-phenyl-, 6,11b-(Iminoethano)-3,5a-methano-1H-naphth[2,1-g]indol-10-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.